(R)-Cyano(phenyl)methyl acetate

描述

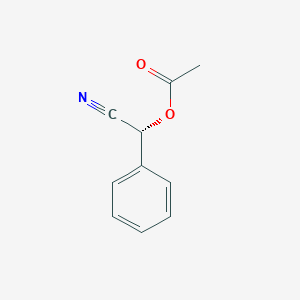

(R)-Cyano(phenyl)methyl acetate (CAS MFCD00191699) is a chiral ester derivative featuring a phenyl group, a cyano (-CN) substituent, and an acetate moiety. Its structure consists of a central carbon atom connected to a phenyl group, a cyano group, an acetoxy group (-OAc), and a hydrogen atom, resulting in an (R)-configured stereocenter . This compound is primarily utilized in organic synthesis as a chiral building block for pharmaceuticals and specialty chemicals. Its safety profile includes hazard statements R20/21/22 (harmful if inhaled, in contact with skin, or swallowed), necessitating storage at -20°C for stability .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyano(phenyl)methyl acetate typically involves the reaction of ®-cyanohydrin with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of ®-Cyano(phenyl)methyl acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact.

化学反应分析

Types of Reactions

®-Cyano(phenyl)methyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of benzoic acid or benzophenone derivatives.

Reduction: Formation of ®-amino(phenyl)methyl acetate.

Substitution: Formation of various substituted esters or amides.

科学研究应用

®-Cyano(phenyl)methyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of ®-Cyano(phenyl)methyl acetate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various biological targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Methyl 2-Phenylacetoacetate

Structure & Formula: Methyl 2-phenylacetoacetate (CAS 16648-44-5, C₁₁H₁₂O₃, MW 192.2) contains a phenyl group, a ketone, and an ester. Unlike (R)-cyano(phenyl)methyl acetate, it lacks a cyano group and chirality. Applications: Used as an analytical reference standard in forensic chemistry for synthesizing controlled substances like amphetamines. It is supplied as a crystalline solid with ≥98% purity and requires storage at -20°C . Key Differences: The ketone group in methyl 2-phenylacetoacetate enhances its reactivity in enolate formation, whereas the cyano group in the target compound may favor nucleophilic substitution or cyclization reactions.

Methyl Cyanoacetate

Structure & Formula: Methyl cyanoacetate (CAS 105-34-0, C₄H₅NO₂, MW 99.09) is a simpler ester with a cyano group. It lacks the phenyl group and stereocenter present in the target compound. Applications: A versatile precursor in organic synthesis, used to prepare acetamide derivatives (e.g., (R)-2-cyano-N-(1-phenylethyl)acetamide) via reactions with amines . Key Differences: The absence of a phenyl group reduces steric hindrance, making methyl cyanoacetate more reactive in condensation reactions compared to the bulkier this compound.

(R)-2-Cyano-N-(1-Phenylethyl)acetamide

Structure & Formula: This compound (C₁₁H₁₃N₂O, MW 201.24) replaces the ester group in the target compound with an acetamide. It retains the phenyl and cyano groups and introduces a chiral phenylethylamine moiety . Applications: Synthesized from methyl cyanoacetate and (R)-1-phenylethanamine, it demonstrates hydrogen-bonded crystal packing, influencing its solubility and stability . Key Differences: The amide group enhances hydrogen-bonding capacity, which may improve bioavailability compared to the ester-containing target compound.

Phenacyl Acetate

Structure & Formula: Phenacyl acetate (CAS 2243-35-8, C₉H₈O₃, MW 164.16) features an acetophenone backbone with an acetoxy group. It lacks the cyano group and chirality of the target compound. Applications: Used in photochemistry and fragrance industries due to its ketone functionality. Key Differences: The ketone group allows for photoreactive behavior, whereas the cyano group in the target compound may stabilize intermediates via electron-withdrawing effects.

Data Table: Comparative Properties

Research Findings and Implications

- Synthetic Utility: this compound’s chirality makes it valuable for asymmetric synthesis, whereas methyl cyanoacetate’s simplicity enables scalable reactions .

- Safety & Stability: Both this compound and methyl 2-phenylacetoacetate require low-temperature storage, highlighting the importance of stability in ester-containing compounds .

- Structural Influence on Reactivity: The cyano group in the target compound may redirect reaction pathways compared to ketone- or amide-containing analogs, favoring nitrile-specific transformations like Strecker synthesis .

生物活性

(R)-Cyano(phenyl)methyl acetate is an organic compound characterized by its unique structure, which includes a cyano group, a phenyl group, and an acetate group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with enzymes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : [(R)-cyano(phenyl)methyl] acetate

- Molecular Formula : C₁₀H₉NO₂

- CAS Number : 119718-89-7

The compound's structure allows for diverse chemical reactivity, which is essential for its biological applications. The cyano group can participate in various interactions such as hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's mechanism of action may involve:

- Enzyme Inhibition : Interactions with enzymes that are crucial in metabolic pathways.

- Receptor Modulation : Potential binding to various receptors, influencing cellular signaling pathways.

Enzyme Interactions

Research indicates that this compound has been studied for its potential interactions with enzymes. These interactions can lead to significant biological effects, including:

- Inhibition of Metabolic Enzymes : The compound may inhibit enzymes involved in the metabolism of xenobiotics, which could have implications for drug development and detoxification processes.

- Potential Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, warranting further investigation into this compound's efficacy against various pathogens .

Case Studies

- Synthesis and Biological Evaluation : A study focusing on the synthesis of cyanohydrin derivatives from carbonyl compounds demonstrated that this compound could be synthesized efficiently using organocatalysts. The biological evaluation revealed promising results regarding its interaction with target enzymes .

- Pharmacological Research : In pharmacological studies, this compound has been investigated for its potential use as a building block in drug development. Its structural features allow for modifications that can enhance bioactivity and selectivity toward specific biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Cyano-acetate derivative | Enzyme inhibition, potential antimicrobial properties |

| Phenylacetone | Ketone derivative | Known for central nervous system effects |

| Phenoxy acetamide | Acetamide derivative | Exhibits analgesic properties |

The unique combination of functional groups in this compound provides distinct reactivity compared to similar compounds, enhancing its potential as a versatile agent in medicinal chemistry.

常见问题

Basic Research Questions

Q. How can the enantiomeric purity of (R)-Cyano(phenyl)methyl acetate be determined using chromatographic methods?

- Methodology : Use chiral HPLC with a Cyclodexb column under the following conditions: injector temperature 230°C, oven temperature gradient (60°C to 130°C), helium carrier gas (25 mL/min), and nitrogen detector gas (30 mL/min). Retention times (tR) for enantiomers are 29.31 min (R) and 32.26 min (S). Validate results with ¹H NMR (300 MHz, CDCl₃) signals: δ 7.52–7.45 (m, 5H, aromatic), δ 6.42 (s, 1H, methine), and δ 2.17 (s, 3H, acetate) .

Q. What are the optimal reaction conditions for synthesizing this compound via O-acetylation?

- Methodology : Adapt solvent-free O-acetylation protocols: mix the alcohol precursor (5 mmol) with acetyl chloride (6 mmol) and 1 mol% cobalt(II) chloride catalyst. Stir at room temperature, monitor completion via GC, and purify via ethyl acetate extraction, NaHCO₃ wash, and Na₂SO₄ drying. This method minimizes side reactions and achieves high yields .

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodology : Combine ¹H NMR (to confirm stereochemistry and functional groups) with GC-MS (for purity assessment). Cross-reference with literature data for phenyl acetate derivatives (e.g., boiling points: 214–215°C for related compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during analysis?

- Methodology : Employ multi-technique validation:

- X-ray crystallography : For absolute configuration confirmation.

- Vibrational circular dichroism (VCD) : To distinguish enantiomers.

- Cross-referencing : Compare retention times (HPLC) and NMR splitting patterns with known standards .

Q. What methodological framework should guide experimental design for optimizing catalytic systems?

- Framework : Apply the PICOT model:

- Population/Problem : (R)-enantiomer synthesis.

- Intervention : Catalyst screening (e.g., CoCl₂ vs. enzymatic systems).

- Comparison : Yield, enantiomeric excess (ee), and reaction time.

- Outcome : High ee (>98%) under mild conditions.

- Time : Reaction completion within 24 hours .

Q. How can green chemistry principles be integrated into synthesis protocols?

- Methodology :

- Solvent-free systems : As demonstrated in O-acetylation protocols .

- Biocatalysts : Explore lipases for enantioselective acetylation.

- Solvent selection : Use ethyl acetate (greener than toluene) based on environmental impact assessments .

Q. Key Considerations

属性

IUPAC Name |

[(R)-cyano(phenyl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXDFYRMYMEGCM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452951 | |

| Record name | O-Acetyl-D-mandelonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119718-89-7 | |

| Record name | O-Acetyl-D-mandelonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-alpha -Acetoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。